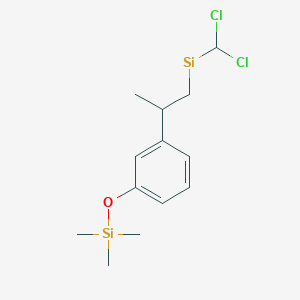![molecular formula CCl5FGe B14311396 Trichloro[dichloro(fluoro)methyl]germane CAS No. 113365-41-6](/img/structure/B14311396.png)
Trichloro[dichloro(fluoro)methyl]germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[dichloro(fluoro)methyl]germane is a chemical compound that belongs to the organogermanium family It is characterized by the presence of germanium bonded to a trichloro group and a dichloro(fluoro)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[dichloro(fluoro)methyl]germane typically involves the reaction of germanium tetrachloride with dichloro(fluoro)methyl lithium or Grignard reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
GeCl4+LiCCl2F→GeCl3[CCl2F]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity germanium tetrachloride and dichloro(fluoro)methyl reagents. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
Substitution: The trichloro and dichloro(fluoro)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of germanium dioxide and other higher oxidation state compounds.
Reduction: Formation of lower oxidation state germanium compounds.
Substitution: Formation of various substituted germanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trichloro[dichloro(fluoro)methyl]germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of high-purity germanium materials for electronic and optical applications.
Wirkmechanismus
The mechanism of action of Trichloro[dichloro(fluoro)methyl]germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Trichlorofluoromethane: Similar in structure but lacks the germanium atom.
Trichloroethylene: Contains a trichloro group but has different chemical properties and applications.
Dichlorofluoromethane: Similar halogenated structure but different reactivity and uses.
Uniqueness: Trichloro[dichloro(fluoro)methyl]germane is unique due to the presence of germanium, which imparts distinct chemical properties and reactivity compared to similar halogenated compounds. Its applications in high-purity germanium production and potential biological activity set it apart from other related compounds.
Eigenschaften
CAS-Nummer |
113365-41-6 |
|---|---|
Molekularformel |
CCl5FGe |
Molekulargewicht |
280.9 g/mol |
IUPAC-Name |
trichloro-[dichloro(fluoro)methyl]germane |
InChI |
InChI=1S/CCl5FGe/c2-1(3,7)8(4,5)6 |
InChI-Schlüssel |
NXPQFJSUZXFUTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(Cl)(Cl)[Ge](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


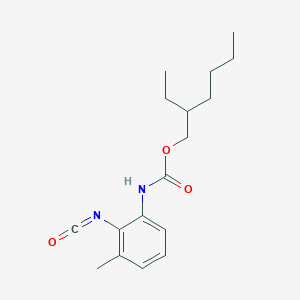

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)





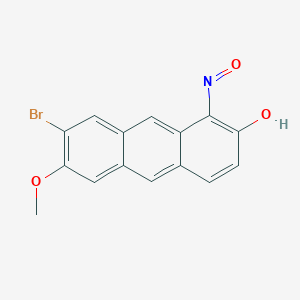
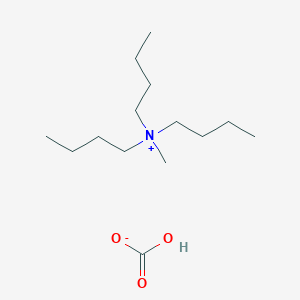
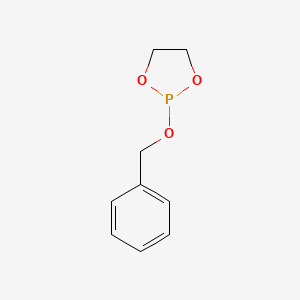
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
